molecular formula C9H21O2P B14301150 Tetraethylphosphanium formate CAS No. 114609-31-3

Tetraethylphosphanium formate

Cat. No.: B14301150
CAS No.: 114609-31-3
M. Wt: 192.24 g/mol
InChI Key: YUKNWAMYDSSWLX-UHFFFAOYSA-M
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Description

Tetraethylphosphanium formate is a quaternary phosphonium salt comprising a tetraethylphosphonium cation [(C₂H₅)₄P⁺] paired with a formate anion (HCOO⁻). This compound is characterized by its ionic structure, where the phosphorus center is tetrahedrally coordinated by four ethyl groups, conferring significant steric bulk and lipophilicity.

Properties

CAS No.

114609-31-3

Molecular Formula

C9H21O2P

Molecular Weight

192.24 g/mol

IUPAC Name

tetraethylphosphanium;formate

InChI

InChI=1S/C8H20P.CH2O2/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;1H,(H,2,3)/q+1;/p-1

InChI Key

YUKNWAMYDSSWLX-UHFFFAOYSA-M

Canonical SMILES

CC[P+](CC)(CC)CC.C(=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Tetraethylphosphanium formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tetraethylphosphanium formate involves its strong basicity and potent nucleophilicity. The phosphonium group can abstract protons from substrates, forming phosphonium salts. It also undergoes nucleophilic substitution reactions with electrophiles, leading to the formation of phosphonium derivatives. These reactions are crucial in its role as a catalyst and reagent in organic synthesis .

Comparison with Similar Compounds

Variation in Anion: Formate vs. Halides and Acetate

Phosphonium salts with different anions exhibit distinct physicochemical properties:

Compound Anion Key Properties Applications
Tetraethylphosphanium formate HCOO⁻ Moderate solubility in polar solvents; potential for esterification reactions Catalysis, ionic liquids (inferred)
Tetraphenylphosphonium chloride Cl⁻ High thermal stability; limited solubility in organic solvents Phase-transfer catalysis
Tetrabutylphosphonium acetate CH₃COO⁻ Enhanced solubility in organic media; acetate-specific reactivity Solvent systems, electrochemical studies
Tetraethylphosphonium hexafluorophosphate PF₆⁻ High thermal stability; excellent solubility in organic solvents Electrolytes, battery research

Key Findings :

  • Formate vs. Halides: The formate anion’s smaller size and basicity compared to Cl⁻ or Br⁻ may enhance solubility in aqueous systems, while halides prioritize stability in non-polar environments .
  • Formate vs. Acetate : Both anions participate in nucleophilic reactions, but acetate’s larger size and lower basicity may reduce reactivity in esterification compared to formate .

Variation in Cation: Ethyl vs. Butyl/Phenyl Groups

The alkyl or aryl substituents on the phosphonium cation influence steric effects and lipophilicity:

Compound Cation Structure Key Properties
This compound (C₂H₅)₄P⁺ Moderate lipophilicity; balanced steric hindrance
Tetrabutylphosphonium acetate (C₄H₉)₄P⁺ Higher lipophilicity; increased thermal stability
Tetraphenylphosphonium bromide (C₆H₅)₄P⁺ Rigid, bulky structure; limited solubility in polar solvents

Key Findings :

  • Ethyl groups provide intermediate lipophilicity, making this compound versatile in both polar and mildly non-polar media.
  • Butyl or phenyl groups enhance thermal stability but reduce solubility in polar solvents .

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